2-Hexenoic acid, (2E)-

Description

Overview and Nomenclature of trans-2-Hexenoic Acid

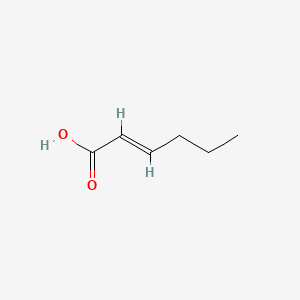

Trans-2-Hexenoic acid is an organic compound with the chemical formula C₆H₁₀O₂. smolecule.com It is a monocarboxylic acid, featuring a six-carbon chain with a double bond.

IUPAC and Common Synonyms for (2E)-Hex-2-enoic Acid

The systematic International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (2E)-hex-2-enoic acid. nist.govnih.gov The "(2E)" designation specifies the trans configuration of the double bond between the second and third carbon atoms.

This compound is also known by a variety of synonyms in scientific literature and commercial contexts. These include:

trans-2-Hexenoic acid nist.gov

(E)-2-Hexenoic acid nist.gov

trans-Hex-2-enoic acid scbt.com

3-Propylacrylic acid nih.gov

Isohydrosorbic acid nih.gov

The following table provides a list of common identifiers for trans-2-Hexenoic acid.

| Identifier Type | Value |

| CAS Number | 13419-69-7 nist.govscbt.com |

| Molecular Formula | C₆H₁₀O₂ smolecule.comscbt.com |

| Molecular Weight | 114.14 g/mol smolecule.comscbt.com |

| InChI | InChI=1S/C6H10O2/c1-2-3-4-5-6(7)8/h4-5H,2-3H2,1H3,(H,7,8)/b5-4+ nist.govchemicalbook.com |

| InChIKey | NIONDZDPPYHYKY-SNAWJCMRSA-N nist.govchemicalbook.com |

| SMILES | CCC/C=C/C(=O)O nih.govchemicalbook.com |

This data is compiled from multiple sources. smolecule.comnist.govnih.govscbt.comchemicalbook.com

Structural Characteristics and Isomeric Form (trans-configuration)

The key structural feature of trans-2-Hexenoic acid is a six-carbon chain containing a carboxylic acid functional group (-COOH) at one end and a double bond between the second and third carbon atoms (C2 and C3). cymitquimica.com The "trans" or "(E)" configuration of this double bond means that the hydrogen atoms attached to the carbons of the double bond are on opposite sides of the double bond. ontosight.ai This geometric isomerism significantly influences the molecule's shape and, consequently, its physical and chemical properties. cymitquimica.com The presence of both a hydrophobic hydrocarbon tail and a hydrophilic carboxylic acid group makes it an amphipathic molecule with limited solubility in water but good solubility in organic solvents. cymitquimica.com

Significance of trans-2-Hexenoic Acid in Chemical and Biological Systems

Trans-2-Hexenoic acid is not merely a simple organic molecule; it plays a notable role in various biological processes and has applications in several industries.

Role as an Unsaturated Fatty Acid

As a medium-chain unsaturated fatty acid, trans-2-Hexenoic acid is a component of lipid metabolism. foodb.cahmdb.ca It is found naturally in a variety of foods, including fruits like apples and bananas, as well as in alcoholic beverages and tea. foodb.caperflavory.com Its biological roles can include acting as an energy source, a component of cell membranes, and a signaling molecule. foodb.ca

Metabolic Intermediate and Biological Precursor Relevance

Trans-2-Hexenoic acid is recognized as a metabolite in various organisms. smolecule.comnih.gov It is involved in the fatty acid biosynthesis pathway, which is the process by which living organisms create fatty acids from acetyl-CoA and malonyl-CoA. foodb.ca Specifically, it can be formed from (R)-3-Hydroxyhexanoic acid by the action of fatty-acid synthase. foodb.ca

Furthermore, research has highlighted its role as a precursor in the synthesis of other biologically important molecules. For instance, it is used in the synthesis of antitumor dehydroepiandrosterone (B1670201) derivatives. scbt.com It is also an intermediate in proposed metabolic pathways for the biobased production of adipic acid, a key component in the production of nylon. nih.gov

Scope and Objectives of Current and Future Research on trans-2-Hexenoic Acid

Current and future research on trans-2-Hexenoic acid is multifaceted. A significant area of investigation is its potential antimicrobial and antiviral properties. smolecule.comresearchgate.net Studies have shown that it may possess activity against certain bacteria and fungi, and it has demonstrated antiviral activity against coxsackievirus B and enterovirus A71 by inhibiting viral entry. smolecule.comresearchgate.net

Another key research focus is its application in biocatalysis and metabolic engineering. nih.gov Scientists are exploring the use of enzymes to produce valuable chemicals from renewable resources, and trans-2-Hexenoic acid is a target molecule in these pathways. nih.gov Understanding the enzymes that can act on this substrate is crucial for developing efficient and sustainable production methods for compounds like adipic acid. nih.gov

Additionally, its role as a flavoring agent and its sensory properties continue to be of interest in the food and fragrance industries. chemimpex.comthegoodscentscompany.com Research in this area focuses on understanding its odor and taste profiles to optimize its use in various products. thegoodscentscompany.com

Structure

3D Structure

Properties

IUPAC Name |

(E)-hex-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-2-3-4-5-6(7)8/h4-5H,2-3H2,1H3,(H,7,8)/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIONDZDPPYHYKY-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60884601 | |

| Record name | 2-Hexenoic acid, (2E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60884601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | trans-Hex-2-enoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010719 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

217.00 °C. @ 760.00 mm Hg | |

| Record name | trans-Hex-2-enoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010719 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly | |

| Record name | trans-Hex-2-enoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010719 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

13419-69-7, 1191-04-4, 1289-40-3 | |

| Record name | trans-2-Hexenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13419-69-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hexenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001191044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001289403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hexenoic acid, (2E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013419697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hexenoic acid, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hexenoic acid, (2E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60884601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-HEXENOIC ACID, (2E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VQ24908VRU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

28.00 to 34.00 °C. @ 760.00 mm Hg | |

| Record name | trans-Hex-2-enoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010719 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Ii. Biosynthesis and Natural Occurrence of Trans 2 Hexenoic Acid

Enzymatic Pathways in trans-2-Hexenoic Acid Formation

The biosynthesis of trans-2-hexenoic acid, a naturally occurring unsaturated fatty acid, involves specific enzymatic pathways. Research has primarily focused on its formation through the modification of standard fatty acid synthesis.

Fatty Acid Synthase Involvement in trans-2-Hexenoic Acid Biosynthesis

The formation of trans-2-hexenoic acid is linked to the action of fatty acid synthase (FAS), a multi-enzyme complex responsible for the synthesis of fatty acids. thegoodscentscompany.comfoodb.ca In the yeast Saccharomyces cerevisiae, the endogenous fatty acid biosynthesis pathway can be engineered to produce medium-chain fatty acids like hexanoic acid by modifying the type I fatty acid synthase. nih.gov This large, multi-domain enzyme complex, encoded by the FAS1 and FAS2 genes, is responsible for elongating acyl-CoA chains. nih.gov By introducing specific mutations into the FAS complex, the production of hexanoyl-CoA, a precursor to hexanoic acid, can be optimized. nih.gov It is through the fatty acid biosynthesis pathway that trans-2-hexenoic acid is ultimately formed. foodb.ca

Precursors and Metabolic Intermediates in trans-2-Hexenoic Acid Production

The biosynthesis of trans-2-hexenoic acid starts with fundamental building blocks, acetyl-CoA and malonyl-CoA. thegoodscentscompany.comfoodb.ca Through the fatty acid biosynthesis pathway, these precursors are utilized to build the carbon chain. A key intermediate in this process is (R)-3-Hydroxyhexanoic acid. thegoodscentscompany.comfoodb.ca This intermediate is then acted upon by fatty acid synthase to yield trans-2-hexenoic acid. thegoodscentscompany.comfoodb.ca

In an alternative pathway for the bio-based production of adipic acid, lysine (B10760008) serves as a starting material. nih.govnih.gov One of the initial steps in this proposed pathway involves the conversion of lysine to 6-amino-trans-2-hexenoic acid. nih.govnih.gov While this compound is structurally related, further enzymatic steps would be required to convert it to trans-2-hexenoic acid.

Proposed Reaction Mechanisms in Biological Systems

The enzymatic reduction of α,β-unsaturated carbonyls, a reaction central to the formation of saturated fatty acids from unsaturated precursors like trans-2-hexenoic acid, has been studied. In enzymes like Old Yellow Enzyme 1 (Oye1), the substrate's carbonyl group is thought to form hydrogen bonds with catalytic residues such as Asn194 and His191. plos.org This interaction facilitates the transfer of a hydride from a flavin cofactor to the β-carbon of the substrate, followed by protonation, leading to the reduction of the double bond. plos.org

However, the reduction of α,β-unsaturated carboxylic acids like trans-2-hexenoic acid presents a challenge. When the carboxylic acid is deprotonated, the negative charge is distributed between the two oxygen atoms, which can prevent the necessary activation of the unsaturated bond for the reaction to occur. plos.org For the reduction to proceed, it is proposed that the carboxylic acid must be protonated. plos.org

Natural Distribution and Biological Sources

trans-2-Hexenoic acid is a naturally occurring compound found in a variety of plants and food products, contributing to their characteristic flavors and aromas.

Occurrence in Plants

This fatty acid has been identified in several plant species. Notably, it is found in grapes (Vitis vinifera), where it can be detected in both the berries and the resulting wine. nih.govcabidigitallibrary.orgnih.gov It has also been reported in Euphorbia tithymaloides and the Antarctic hairgrass, Deschampsia antarctica. nih.govnih.govwikidata.org Other plant sources include sweet cherry (Prunus avium) and papaya (Carica papaya). nih.govwikidata.org

Presence in Food Products

Data Tables

Table 1: Natural Occurrence of trans-2-Hexenoic Acid in Plants

| Plant Species | Common Name | Part(s) Where Found | Reference(s) |

|---|---|---|---|

| Vitis vinifera | Grape | Berries, Wine | nih.govcabidigitallibrary.orgnih.gov |

| Euphorbia tithymaloides | Devil's Backbone | - | nih.govnih.govwikidata.org |

| Deschampsia antarctica | Antarctic Hairgrass | Leaves | nih.govwikidata.org |

| Prunus avium | Sweet Cherry | - | nih.govwikidata.org |

Table 2: Presence of trans-2-Hexenoic Acid in Food Products

| Food Product Category | Specific Examples | Reference(s) |

|---|---|---|

| Fruits | Apple, Banana, Bilberry, Guava, Loganberry, Starfruit, Loquat | thegoodscentscompany.comchemicalbook.comchemicalbook.comlookchem.com |

| Beverages | Black Tea, Green Tea, Beer, White Wine | thegoodscentscompany.comperflavory.comperfumerflavorist.com |

Microbial Production and Bio-based Systems

The microbial production of trans-2-hexenoic acid represents a promising and sustainable alternative to traditional chemical synthesis methods. Research in this area has primarily focused on leveraging engineered microorganisms to create bio-based systems for producing this and other valuable chemicals. While the dedicated microbial synthesis of trans-2-hexenoic acid as a primary product is still an emerging field, several key pathways and research findings have laid the groundwork for future advancements.

One of the most explored routes for the biosynthesis of C6 unsaturated fatty acids is the reverse β-oxidation (r-BOX) pathway. This pathway has been successfully engineered in microorganisms like Escherichia coli to produce a range of α,β-unsaturated carboxylic acids. In a notable study, an engineered E. coli strain was developed to produce a mixture of 2-hexenoic acid, 2-octenoic acid, and 2-decenoic acid, achieving a total titer of 0.2 g/L. researchgate.net This was accomplished by chromosomally overexpressing core genes of the r-BOX pathway, including thiolase, hydroxyacyl-CoA dehydrogenase, enoyl-CoA hydratase, and enoyl-CoA reductase. researchgate.net A crucial element of this system was the use of the native E. coli thioesterase YdiI, which efficiently converts trans-enoyl-CoA intermediates into their corresponding α,β-unsaturated carboxylic acids. researchgate.net

Another significant metabolic route where trans-2-hexenoic acid appears as an intermediate is in the bio-based production of adipic acid. plos.orgnih.govnih.gov In this context, engineered pathways in microorganisms often involve the degradation of lysine. plos.orgnih.gov One such pathway proceeds via the formation of 6-amino-trans-2-hexenoic acid from lysine. plos.orgnih.gov While the primary goal of this research is the subsequent reduction of this intermediate to produce adipic acid, it highlights the biological potential for synthesizing the carbon backbone of trans-2-hexenoic acid. plos.orgnih.govnih.gov

Research has also been conducted on various microorganisms to explore their enzymatic capabilities for producing unsaturated fatty acids. For instance, enzymes like N-ethylmaleimide reductase from E. coli and Old Yellow Enzyme 1 from Saccharomyces pastorianus have been investigated for their potential to reduce unsaturated α,β bonds in compounds structurally related to trans-2-hexenoic acid. plos.orgnih.gov

In Corynebacterium glutamicum, the implementation of a reverse β-oxidation pathway has led to the biosynthesis and excretion of trans-2-hexenedioic acid, a dicarboxylic acid structurally similar to trans-2-hexenoic acid. dtu.dkresearchgate.net This demonstrates the potential of this organism as a chassis for producing related C6 unsaturated compounds.

The following table summarizes key research findings in the microbial production of trans-2-hexenoic acid and related compounds.

| Microorganism | Pathway | Key Genes/Enzymes | Product(s) | Titer | Reference(s) |

| Escherichia coli | Engineered reverse β-oxidation (r-BOX) | Thiolase, hydroxyacyl-CoA dehydrogenase, enoyl-CoA hydratase, enoyl-CoA reductase, thioesterase (YdiI) | Mixture of 2-hexenoic acid, 2-octenoic acid, and 2-decenoic acid | 0.2 g/L (total) | researchgate.net |

| Escherichia coli | Lysine degradation (for adipic acid production) | Lysine-2-aminotransferase, and others | 6-amino-trans-2-hexenoic acid (intermediate) | Not reported | plos.org |

| Corynebacterium glutamicum | Engineered reverse β-oxidation | 3-oxoadipyl-CoA thiolase, acyl-CoA thioesterase, 3-hydroxyadipyl-CoA dehydrogenase, 2,3-dehydroadipyl-CoA hydratase | trans-2-Hexenedioic acid | Detected | dtu.dkresearchgate.net |

It is important to note that while these studies demonstrate the feasibility of producing trans-2-hexenoic acid and its precursors in microbial systems, the yields and titers are currently low for dedicated production. researchgate.netdtu.dkresearchgate.net Further metabolic engineering and optimization of fermentation processes are necessary to enhance the efficiency of these bio-based systems for the commercial production of trans-2-hexenoic acid.

Iii. Advanced Synthesis Methodologies for Trans 2 Hexenoic Acid and Derivatives

Chemical Synthesis Routes for trans-2-Hexenoic Acid

The chemical synthesis of trans-2-Hexenoic acid is a well-established field, with several reliable methods for its production. These routes often involve the manipulation of readily available starting materials through oxidation and other chemical transformations.

A primary and direct method for synthesizing trans-2-Hexenoic acid involves the oxidation of trans-2-Hexenal (B146799). chemicalbook.comgoogle.comlookchem.com This process leverages the aldehyde functional group of trans-2-Hexenal, which is susceptible to oxidation to form a carboxylic acid. Various oxidizing agents can be employed for this conversion. For instance, palladium (II)-catalyzed oxidation using hydrogen peroxide has been reported as a selective method for converting α,β-unsaturated aldehydes like trans-2-Hexenal to their corresponding carboxylic acids. lookchem.com Similarly, iron-catalyzed oxidation with molecular oxygen presents another effective route. lookchem.com A method disclosed in a patent involves using n-butyraldehyde and vinyl ethyl ether as raw materials to first produce trans-2-Hexenal, which is then oxidized. google.com Another approach involves the use of catalysts like active manganese dioxide, achieving a high yield in the oxidation of trans-2-hexen-1-ol (B124871) to trans-2-Hexenal, which can subsequently be oxidized to the acid. google.com

| Starting Material | Product | Key Reagents/Catalysts | Reported Yield |

| trans-2-Hexenal | trans-2-Hexenoic acid | Palladium(II), Hydrogen Peroxide | Not specified |

| trans-2-Hexenal | trans-2-Hexenoic acid | Iron, Molecular Oxygen | Not specified |

| trans-2-hexen-1-ol | trans-2-Hexenal | Active Manganese Dioxide | 90% |

| n-Butyraldehyde, Vinyl ethyl ether | trans-2-Hexenal | Boron trifluoride diethyl etherate | 65% (two steps) |

Sorbic acid (trans,trans-2,4-hexadienoic acid) and its derivatives serve as important precursors for the synthesis of hexenoic acid derivatives, which can include trans-2-Hexenoic acid. chemcess.comperfumerflavorist.com The hydrogenation of sorbic acid can be controlled to selectively reduce one of the double bonds. For example, using a Pd/BaSO4 catalyst, sorbic acid can be hydrogenated to trans-2-hexenoic acid with a selectivity of 89.6%. perfumerflavorist.com While the direct oxidation of sorbic acid itself leads to various degradation products, its controlled hydrogenation is a viable route to obtaining mono-unsaturated hexenoic acids. chemcess.com A process developed by Union Carbide in the 1950s-1960s involved the oxidation of 2,4-hexadienal (B92074) to sorbic acid, highlighting the industrial relevance of oxidation in this chemical family. chemcess.com

| Precursor | Product | Catalyst | Selectivity/Notes |

| Sorbic acid | trans-2-Hexenoic acid | Pd/BaSO4 | 89.6% selectivity |

| Sorbic acid | trans-2-Hexenoic acid | Raney-nickel | 83% selectivity |

| 2,4-Hexadienal | Sorbic acid | Various catalysts | Abandoned due to isomeric impurities |

The synthesis of derivatives of trans-2-Hexenoic acid, such as 4,5-Epoxy-2-hexenoic acid, involves epoxidation reactions. nih.gov This process introduces an epoxide ring into the molecule, creating a versatile intermediate for further chemical modifications. 4,5-Epoxy-2-hexenoic acid can be synthesized through the oxidation of sorbic acid derivatives. A common method involves dissolving 2-hexenoic acid (sorbic acid) in a water-methanol mixture and adding KHSO₅, with careful control of pH and temperature to prevent the acid-catalyzed opening of the epoxide ring. The epoxide ring is highly reactive and can undergo nucleophilic attack, leading to ring-opening reactions, while the conjugated double bond can participate in addition reactions.

| Starting Material | Product | Key Reagents | Critical Parameters |

| 2-Hexenoic acid | 4,5-Epoxy-2-hexenoic acid | KHSO₅ | pH 6.0, 20–25°C |

| (E)-2-Octenal | trans-4,5-epoxy-(E)-2-decenal | Alkaline hydrogen peroxide | trans-epoxidation |

Chemoenzymatic and Biocatalytic Approaches

In recent years, chemoenzymatic and biocatalytic methods have gained prominence for the synthesis of trans-2-Hexenoic acid and its derivatives, offering greener and more selective alternatives to traditional chemical routes. mdpi.com

The industrial production of trans-2-Hexenoic acid and related compounds is increasingly looking towards engineered microbial pathways. While direct microbial production of trans-2-Hexenoic acid is an area of active research, significant progress has been made in engineering microbes to produce precursors and related molecules. For example, metabolic pathways have been proposed for the microbial conversion of glucose to adipic acid, which can involve intermediates like 6-amino-trans-2-hexenoic acid and trans-2-hexenedioic acid. plos.orgnih.govnih.govresearchgate.netmdpi.comresearchgate.net These pathways often start from common metabolites like lysine (B10760008) and involve a series of enzymatic reactions. plos.orgnih.gov The development of these pathways highlights the potential for creating robust microbial cell factories for the production of various C6 carboxylic acids from renewable feedstocks. mdpi.com Challenges remain, such as identifying efficient enzymes for all the required steps and optimizing yields and titers to be industrially competitive. plos.orgresearchgate.net

The success of biocatalytic and chemoenzymatic synthesis hinges on the selection of appropriate enzymes with high activity and selectivity. researchgate.netengconfintl.org For the synthesis of trans-2-Hexenoic acid, enzymes such as oxidoreductases and lyases are of particular interest. For instance, in a proposed pathway from lysine, a carbon-nitrogen lyase is needed to remove the α-amino group from lysine to form 6-amino-trans-2-hexenoic acid. plos.orgnih.gov Subsequently, an oxidoreductase is required to reduce the unsaturated α,β-bond. plos.orgnih.gov

Studies have investigated enzymes like N-ethylmaleimide reductase (NemA) from Escherichia coli and Old Yellow Enzyme 1 (Oye1) from Saccharomyces pastorianus for the reduction of the double bond in 6-amino-trans-2-hexenoic acid and trans-2-hexenedioic acid. plos.orgnih.govnih.govresearchgate.net While in silico docking studies showed promise, in vitro experiments did not demonstrate activity on these specific substrates, though they were active on trans-2-hexenal. plos.orgnih.gov This suggests that further protein engineering may be necessary to achieve the desired activity. plos.org

In another context, aryl alcohol oxidases, such as PeAAOx from Pleurotus eryngii, have been used for the biocatalytic oxidation of trans-2-hexen-1-ol to trans-2-hexenal, which is a direct precursor to trans-2-Hexenoic acid. beilstein-journals.org This enzymatic approach offers a clean conversion method, utilizing molecular oxygen as the terminal electron acceptor. beilstein-journals.org

| Enzyme | Source Organism | Substrate(s) | Product(s) | Application in Synthesis |

| N-ethylmaleimide reductase (NemA) | Escherichia coli | trans-2-Hexenal | trans-2-Hexen-1-ol | Potential for reduction steps, but inactive on the acid form. plos.orgnih.gov |

| Old Yellow Enzyme 1 (Oye1) | Saccharomyces pastorianus | trans-2-Hexenal | trans-2-Hexen-1-ol | Similar to NemA, shows activity on the aldehyde but not the acid. plos.orgnih.gov |

| Aryl alcohol oxidase (PeAAOx) | Pleurotus eryngii | trans-2-hexen-1-ol | trans-2-Hexenal | Oxidation step in a potential pathway to the acid. beilstein-journals.org |

| Carbon-nitrogen lyase | (Hypothetical) | Lysine | 6-amino-trans-2-hexenoic acid | Proposed initial step in a biosynthetic pathway. plos.orgnih.gov |

Optimization of Reaction Conditions for Bioproduction

The bioproduction of trans-2-hexenoic acid and its derivatives is a key area of research, particularly as it relates to the synthesis of valuable platform chemicals like adipic acid from renewable resources. nih.govnih.gov The optimization of reaction conditions is crucial for developing efficient and industrially viable processes. Research has focused on identifying and engineering metabolic pathways and the enzymes that catalyze the specific reactions.

A significant focus has been on the enzymatic reduction of the α,β-unsaturated bond in precursors like 6-amino-trans-2-hexenoic acid and trans-2-hexenedioic acid. nih.govnih.gov This reaction is a critical step in proposed biosynthetic routes to adipic acid starting from lysine. nih.govresearchgate.net Scientists have investigated enzymes from the Old Yellow Enzyme (OYE) family, known as enoate reductases, for this purpose.

Specifically, two enzymes have been the subject of detailed study: N-ethylmaleimide reductase (NemA) from Escherichia coli and Old Yellow Enzyme 1 (OYE1) from Saccharomyces pastorianus. nih.govnih.gov Initial in silico docking studies suggested that the binding pockets of both NemA and OYE1 were large enough to accommodate substrates like 6-amino-trans-2-hexenoic acid and trans-2-hexenedioic acid. nih.govchalmers.se However, subsequent in vitro experiments showed that while these enzymes were active on the aldehyde trans-2-hexenal, they showed no observable activity on trans-2-hexenoic acid or its derivatives under the tested conditions. nih.gov This lack of activity is hypothesized to be due to the difference in the electron-withdrawing potential of the carboxylate group in the target substrates compared to the aldehyde group in trans-2-hexenal. nih.gov

Despite the low in vitro activity for the specific acid reduction, NemA from E. coli has been reported to convert 6-amino-trans-2-hexenoic acid to 6-aminocaproic acid, albeit with very low yields (<0.5% mol product per mol substrate after 48 hours). nih.gov These findings highlight a significant bottleneck in the lysine-based pathway and suggest that protein engineering will be necessary to improve the catalytic efficiency of these enzymes for the reduction of unsaturated carboxylic acids. nih.gov

Table 1: Enzyme Systems Studied for Bioproduction of trans-2-Hexenoic Acid Derivatives

| Enzyme | Source Organism | Substrate(s) Studied | Key Findings |

|---|---|---|---|

| N-ethylmaleimide reductase (NemA) | Escherichia coli | trans-2-hexenal, trans-2-hexenoic acid, 6-amino-trans-2-hexenoic acid, trans-2-hexenedioic acid | Active on trans-2-hexenal but no observed in vitro activity on the carboxylic acid substrates. nih.gov Previously reported to have very low activity on 6-amino-trans-2-hexenoic acid. nih.gov |

| Old Yellow Enzyme 1 (OYE1) | Saccharomyces pastorianus | trans-2-hexenal, trans-2-hexenoic acid, 6-amino-trans-2-hexenoic acid, trans-2-hexenedioic acid | Active on trans-2-hexenal but no observed in vitro activity on the carboxylic acid substrates, supporting findings that OYE1 does not easily reduce mono-carboxylic substrates. nih.gov |

| RevS / RevT | Streptomyces sp. SN-593 | (E)-2-hexenoic acid | The coupled enzyme system efficiently converted (E)-2-hexenoic acid into butylmalonyl-CoA in vitro. researchgate.net |

Stereoselective Synthesis of (E)-2-Hexenoic Acid

Achieving high stereoselectivity is paramount in the chemical synthesis of trans-2-hexenoic acid to ensure the desired (E)-isomer is the predominant product. Several advanced methodologies have been developed to this end.

One effective method utilizes the researchgate.netresearchgate.netsigmatropic rearrangement of allylic thiolcarbamates. researchgate.netoup.com This approach offers a flexible and stereoselective route to various α,β-unsaturated carbonyl compounds, including acids like (E)-2,4-dimethyl-2-hexenoic acid. researchgate.netoup.com The starting allylic alcohols are converted to allylic thiolcarbamates, which then rearrange upon heating to provide the desired unsaturated acid precursor with high stereocontrol. oup.com

Another significant strategy involves the use of Baylis-Hillman adducts. wikipedia.orgnrochemistry.com The Baylis-Hillman reaction is a carbon-carbon bond-forming reaction between an activated alkene and an electrophile, catalyzed by a nucleophile like a tertiary amine (e.g., DABCO) or a phosphine. wikipedia.orgorganic-chemistry.org For the synthesis of related compounds, such as (E)-2-methylacrylates, a method has been developed involving the zinc-promoted reduction of 2-(bromomethyl)alkenoates derived from Baylis-Hillman adducts. organic-chemistry.orgorganic-chemistry.org This reduction proceeds with high stereoselectivity, yielding the (E)-isomer. organic-chemistry.orgorganic-chemistry.org This methodology was successfully applied to the synthesis of the male ant pheromone, (E)-2,4-dimethyl-2-hexenoic acid. organic-chemistry.org

More classical approaches include the Aldol (B89426) Condensation and Malonic Acid Synthesis. evitachem.com The aldol condensation of butanal and acetaldehyde (B116499) can produce the precursor to 2-hexenoic acid, but often results in moderate stereoselectivity, yielding mixtures of (E) and (Z) isomers. evitachem.com Similarly, the reaction of malonic acid with n-butyraldehyde in the presence of pyridine (B92270) is another route, though modern methods typically offer superior control over the double bond geometry. evitachem.com

Table 2: Comparison of Stereoselective Synthesis Methods for (E)-2-Hexenoic Acid and Derivatives

| Synthetic Method | Key Reagents/Conditions | Stereoselectivity | Notes |

|---|---|---|---|

| researchgate.netresearchgate.netSigmatropic Rearrangement | Allylic alcohols, Thiolcarbamates | High (E)-selectivity | Flexible method applicable to various α,β-unsaturated carbonyl systems. researchgate.netoup.com |

| Baylis-Hillman Adduct Reduction | Baylis-Hillman adducts, Zinc | High (E)-selectivity | Zinc-promoted reduction of derived allylic bromides gives good yields and high stereoselectivity. organic-chemistry.orgorganic-chemistry.org |

| Aldol Condensation | Butanal, Acetaldehyde, Base (e.g., NaOH) | Moderate (E/Z mixtures) | A classical method that often requires subsequent separation of isomers. evitachem.com |

| Malonic Acid Synthesis | Malonic acid, n-Butyraldehyde, Pyridine | Variable | A traditional condensation method for forming α,β-unsaturated acids. evitachem.com |

Iv. Biochemical Roles and Metabolic Fate of Trans 2 Hexenoic Acid

Integration into Lipid Metabolism Pathways

As a fatty acid, trans-2-hexenoic acid is involved in the broader network of lipid metabolism, which encompasses its breakdown for energy and its incorporation into more complex lipid structures.

trans-2-Hexenoic acid is recognized within the fatty acid metabolism pathways. foodb.ca It is a product of the fatty acid biosynthesis pathway, specifically formed from (R)-3-Hydroxyhexanoic acid by the action of fatty acid synthase. foodb.ca This positions it as an intermediate in the creation of fatty acids from simpler precursors like acetyl-CoA and malonyl-CoA. foodb.ca Its involvement extends to lipid transport, a crucial process for the movement of fats throughout the body. foodb.ca

Like other fatty acids, trans-2-hexenoic acid can serve as an energy source. foodb.cafoodb.ca Through processes such as β-oxidation, it can be broken down to generate ATP, the primary energy currency of the cell. It also functions as an energy storage molecule, contributing to the body's lipid reserves. foodb.cafoodb.ca Additionally, it plays a role as a membrane stabilizer. foodb.cafoodb.ca

Physiological and Cellular Functions

trans-2-Hexenoic acid, a medium-chain fatty acid, participates in several physiological and cellular processes. Its structural characteristics, including a carboxyl functional group and a trans-configured double bond, contribute to its biological activities. smolecule.com The compound is recognized as a metabolite in various organisms and is involved in fatty acid biosynthesis. smolecule.comfoodb.ca

Research indicates that trans-2-hexenoic acid plays a role as a membrane stabilizer. foodb.cafoodb.ca Its cellular locations have been identified as both extracellular and within the cell membrane. nih.gov The interaction of trans-2-hexenoic acid with cellular membranes is a subject of ongoing research, particularly in the context of drug delivery systems.

In one area of investigation, trans-2-hexenoic acid is a component of certain ionic liquids used to coat lipid nanoparticles. nih.gov As the outermost layer of these nanoparticles, the trans-2-hexenoic acid anion is thought to interact with components of red blood cell membranes, a process known as "RBC hitchhiking". nih.gov This interaction may involve surface lipids or carboxylate transporters on the red blood cell. nih.gov It is also proposed that the anion may interact with anion transporters on the blood-brain barrier, potentially facilitating the transport of nanoparticles into the central nervous system. nih.gov Studies with ionic liquid-polymer nano-assemblies have shown that formulations containing trans-2-hexenoic acid can readily penetrate cell membranes. rsc.org

Beyond its structural role in membranes, trans-2-hexenoic acid is implicated in cellular signaling pathways. smolecule.com Its function as a signaling molecule is an area of active investigation, with studies exploring its interactions within various metabolic pathways. smolecule.com

Table 1: Research Findings on Membrane and Cellular Interactions

| Research Area | Key Finding | Potential Mechanism | Reference |

| Nanoparticle Drug Delivery | The trans-2-hexenoic acid anion in an ionic liquid coating facilitates red blood cell (RBC) "hitchhiking". | Interaction with RBC membrane components like surface lipids or anion transporters. | nih.gov |

| Blood-Brain Barrier Transport | May interact with anion transporters on the blood-brain barrier. | Facilitates transport of associated nanoparticles across the barrier. | nih.gov |

| Cellular Uptake | Ionic liquid formulations with trans-2-hexenoic acid penetrate cell membranes. | May involve mechanisms like membrane lipid extraction. | rsc.org |

| General Biological Role | Identified as a membrane stabilizer and a participant in cellular signaling. | Structural characteristics contribute to its role in signaling pathways. | smolecule.comfoodb.ca |

trans-2-Hexenoic acid is considered to have potential as a nutrient, an energy source, and a component for energy storage. foodb.cafoodb.ca This is supported by its natural occurrence in a variety of food sources. The compound is found in fruits such as apples, bananas, bilberries, and guavas, as well as in other sources like white wine, tea, and pork fat. lookchem.com

As a fatty acid, it is involved in fatty acid metabolism and biosynthesis pathways. foodb.ca It is formed from precursors like acetyl-CoA and malonyl-CoA through the action of fatty acid synthases. foodb.ca The body can produce it as a metabolite during the breakdown of other molecules. smolecule.com Its presence in the food supply and its role in lipid metabolism underscore its function as a source of energy for cellular processes. foodb.ca

Table 2: Natural Occurrence of trans-2-Hexenoic Acid

| Category | Examples | Reference |

| Fruits | Apple, Banana, Bilberry, Guava, Starfruit, Loquat, Loganberry | lookchem.com |

| Beverages | White Wine, Tea | lookchem.com |

| Animal Products | Pork Fat | lookchem.com |

| Other Plants | Japanese Peppermint Oil | lookchem.com |

V. Research into Biological Activities and Applications

Antiviral Properties of trans-2-Hexenoic Acid

Studies have identified trans-2-hexenoic acid (THA) as a compound with notable antiviral activity, particularly against certain members of the Enterovirus genus, which are responsible for a range of human diseases. researchgate.netnih.govasm.org

Research has demonstrated that trans-2-hexenoic acid possesses antiviral efficacy against Coxsackievirus B3 (CVB3) and Enterovirus A71 (EV-A71). nih.govasm.orgsigmaaldrich.com These viruses are significant human pathogens, with CVB being a primary cause of viral myocarditis and EV-A71 being associated with hand, foot, and mouth disease. nih.gov In laboratory settings, treatment with THA was shown to significantly suppress the virus-induced cytopathic effects (CPE) in infected cells. nih.gov

The antiviral action of trans-2-hexenoic acid appears to occur at the initial stages of the viral life cycle. nih.govasm.org Time-of-addition assays revealed that the compound is most effective when introduced during the early phase of infection, suggesting that it inhibits the virus's ability to enter the host cell. nih.govasm.org Further investigation supports the mechanism of blocking viral entry, as pretreating the virus with THA before introducing it to host cells significantly reduced viral replication. nih.gov Docking studies have also suggested that the viral structural proteins are potential targets for the compound.

The antiviral effect of trans-2-hexenoic acid is dose-dependent. nih.govasm.org The potency of its antiviral activity has been quantified through the calculation of its 50% effective concentration (EC50). The EC50 value represents the concentration of the compound required to inhibit 50% of the viral activity.

Interactive Data Table: Antiviral Activity of trans-2-Hexenoic Acid

| Virus Target | EC50 (µM) | CC50 (µM) | Selective Index (SI) | Reference |

| Coxsackievirus B3 (CVB3) | 2.9 | 33.62 | 11.59 | nih.gov |

| Enterovirus A71 (EV-A71) | 3.21 | 33.62 | >10 | nih.govasm.org |

EC50 (50% effective concentration): The concentration of a drug that gives half-maximal response. CC50 (50% cytotoxic concentration): The concentration of a drug that kills 50% of cells. Selective Index (SI): The ratio of CC50 to EC50, indicating the selectivity of the drug for the virus over the host cell.

Antimicrobial Investigations

In addition to its antiviral effects, trans-2-hexenoic acid has been noted for its broader antimicrobial properties, which have led to its use in various industries. smolecule.comguidechem.com

Research has suggested that trans-2-hexenoic acid possesses activity against certain bacteria and fungi, indicating its potential for microbial growth control. smolecule.com However, detailed studies specifying the full spectrum of its activity and its minimum inhibitory concentrations (MIC) against various microorganisms are not extensively documented in the available literature. Its structural relative, trans-2-hexenal (B146799), has been shown to inhibit the growth of several fungal species, including Aspergillus flavus, and various bacteria. nih.gov Another related compound, hexanoic acid, has demonstrated bactericidal effects against the plant pathogen Xanthomonas perforans. mdpi.com

The antimicrobial characteristics of trans-2-hexenoic acid make it suitable for use as a preservative in certain applications. guidechem.com It is recognized as a flavoring agent by the Food and Drug Administration (FDA) and is utilized in the food industry, where its antimicrobial properties may contribute to its function as a food additive. smolecule.comguidechem.com While it is suggested for use in food preservation, specific examples of its application are often linked to its role as a flavoring agent. smolecule.comlookchem.com Its potential for applications in medical settings has been proposed due to its biological activity, but specific uses for microbial control in a clinical context are still a matter for further research. smolecule.com

Antioxidant Research

Currently, there is limited specific research available in peer-reviewed scientific literature that directly investigates the antioxidant properties of trans-2-hexenoic acid or its potential protective effects against oxidative stress in human health.

While direct studies on trans-2-hexenoic acid are scarce, research on related short-chain fatty acids has explored similar themes in other contexts. For instance, the saturated fatty acid, hexanoic acid, has been studied in plant biology for its ability to protect plants from Botrytis cinerea by priming defense responses and reducing the harmful effects of oxidative stress produced during infection. researchgate.net Studies indicate that hexanoic acid can prime for enhanced activities of enzymes involved in mitigating oxidative stress, such as peroxidases. nih.gov However, it is crucial to note that these findings pertain to hexanoic acid in plant models and cannot be directly extrapolated to trans-2-hexenoic acid or human biology.

Given the lack of specific data confirming trans-2-hexenoic acid as an antioxidant, there are no established implications for its use in health and wellness products based on this mechanism of action. Its primary use in consumer goods is as a flavoring agent and in fragrances, valued for its fruity and sweet organoleptic properties. sigmaaldrich.comnih.gov

Other Biological Activities and Pharmacological Potential

Trans-2-Hexenoic acid serves as a recognized chemical intermediate in the synthesis of more complex molecules with potential therapeutic applications. It is specifically cited as a precursor or starting material in the laboratory synthesis of antitumor dehydroepiandrosterone (B1670201) (DHEA) derivatives. chemicalbook.com This application highlights its role as a building block in the development of novel compounds for pharmacological research.

A related compound, trans-3-methyl-2-hexenoic acid, was the subject of significant research in the mid-20th century regarding the etiology of schizophrenia. Early studies in the 1960s proposed that this compound was responsible for a peculiar and distinct odor observed in the sweat of some individuals with schizophrenia. This hypothesis suggested it could be a metabolic marker for the condition.

The following table summarizes the evolution of research on this topic.

Interactive Data Table: Historical Research on trans-3-methyl-2-hexenoic acid and Schizophrenia

| Year of Study/Report | Key Finding or Conclusion | Impact on Hypothesis |

| 1960 | Trained rats and humans could distinguish the sweat of patients with schizophrenia by smell. | Established initial premise for a unique odor. |

| 1969 | The substance responsible for the odor was identified as trans-3-methyl-2-hexenoic acid. | Proposed the compound as a specific biomarker. |

| 1970 | A study failed to detect the compound in the sweat of 11 schizophrenic patients and 10 healthy controls. | Contradicted the initial findings. |

| 1973 | A key study found comparable quantities of the compound in both normal and schizophrenic subjects. | Largely refuted the hypothesis of a direct link. |

| 2007 | A later study found that patients with schizophrenia may have reduced olfactory sensitivity to the compound, possibly indicating sensory habituation. | Shifted focus from the compound as a cause to a potential effect on sensory perception. |

Vi. Analytical and Characterization Methodologies in Trans 2 Hexenoic Acid Research

Spectroscopic Techniques for Identification and Analysis

Spectroscopy is a cornerstone in the structural analysis of trans-2-hexenoic acid, providing detailed information about its molecular framework and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of trans-2-hexenoic acid. Both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) provide critical data on the connectivity and chemical environment of atoms within the molecule.

In the ¹H NMR spectrum of trans-2-hexenoic acid, distinct signals correspond to the different types of protons present. The proton of the carboxylic acid group (-COOH) typically appears as a singlet far downfield, around 11-12 ppm. pearson.com The vinyl protons on the carbon-carbon double bond (C=C-H) resonate in the region of 5.8 to 7.1 ppm, often showing complex splitting patterns due to coupling with each other and with adjacent protons. pearson.com The protons of the alkyl chain (-CH₂- and -CH₃) appear further upfield, generally between 0.9 and 2.3 ppm. pearson.com

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbonyl carbon of the carboxylic acid is typically observed around 172 ppm. The carbons of the double bond appear in the 120-150 ppm range, while the aliphatic carbons of the propyl group are found in the upfield region of the spectrum.

Table 6.1: Characteristic NMR Chemical Shifts for trans-2-Hexenoic Acid

| Atom | Type | Typical Chemical Shift (ppm) | Multiplicity |

| ¹H | Carboxylic Acid (-COOH) | ~11.0 - 12.0 | Singlet |

| ¹H | Vinyl (-CH=CH-) | ~5.8 - 7.1 | Multiplet |

| ¹H | Allylic (-CH₂-CH=) | ~2.2 | Multiplet |

| ¹H | Methylene (-CH₂-CH₃) | ~1.5 | Multiplet |

| ¹H | Methyl (-CH₃) | ~0.9 | Triplet |

| ¹³C | Carbonyl (C=O) | ~172 | - |

| ¹³C | Vinyl (-CH=CH-) | ~120 - 150 | - |

| ¹³C | Alkyl Chain (-CH₂CH₂CH₃) | ~13 - 34 | - |

Infrared (IR) spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a rapid and powerful technique used to identify the functional groups present in a molecule. nih.govnih.gov The IR spectrum of trans-2-hexenoic acid is characterized by absorption bands corresponding to its carboxylic acid and alkene moieties.

The most prominent feature is a very broad absorption band in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. pressbooks.pub A strong, sharp absorption peak typically appears between 1690 and 1760 cm⁻¹ due to the C=O (carbonyl) stretching vibration. pressbooks.pub

The presence of the carbon-carbon double bond is confirmed by a C=C stretching vibration, which appears in the 1640-1680 cm⁻¹ region. pressbooks.pub Additionally, the =C-H stretching of the alkene is observed at a frequency slightly above 3000 cm⁻¹. vscht.cz The trans configuration of the double bond gives rise to a characteristic strong =C-H bending (out-of-plane) absorption in the 960-975 cm⁻¹ region.

Table 6.2: Key IR Absorption Bands for trans-2-Hexenoic Acid

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Broad, Strong |

| Carbonyl | C=O Stretch | 1690 - 1760 | Strong |

| Alkene | C=C Stretch | 1640 - 1680 | Medium |

| Alkene | =C-H Stretch | 3000 - 3100 | Medium |

| trans-Alkene | =C-H Bend (out-of-plane) | 960 - 975 | Strong |

| Alkyl | C-H Stretch | 2850 - 2960 | Medium-Strong |

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. units.it It is used to determine the molecular weight of trans-2-hexenoic acid and to gain structural information from its fragmentation patterns. wikipedia.org The molecular ion peak [M]⁺ for trans-2-hexenoic acid (molecular weight 114.14 g/mol ) would be observed at an m/z of 114. chemicalbook.com

Under electron ionization (EI), the molecule undergoes fragmentation. Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl radical (-OH) resulting in a peak at m/z 97 (M-17), and the loss of the entire carboxyl group (-COOH) leading to a peak at m/z 69 (M-45). libretexts.org A significant fragmentation pathway for α,β-unsaturated acids is the McLafferty rearrangement, which can lead to characteristic fragment ions. wikipedia.orgmiamioh.edu Analysis of these fragments helps to confirm the structure of the molecule. Softer ionization techniques like electrospray ionization (ESI) can be used to observe the protonated molecule [M+H]⁺ at m/z 115 or the deprotonated molecule [M-H]⁻ at m/z 113, often with less fragmentation. massbank.eumassbank.eu

Table 6.3: Common Mass Fragments of trans-2-Hexenoic Acid (EI-MS)

| m/z | Proposed Fragment | Formula |

| 114 | Molecular Ion [M]⁺ | [C₆H₁₀O₂]⁺ |

| 99 | [M - CH₃]⁺ | [C₅H₇O₂]⁺ |

| 97 | [M - OH]⁺ | [C₆H₉O]⁺ |

| 85 | [M - C₂H₅]⁺ | [C₄H₅O₂]⁺ |

| 73 | [C₃H₅O₂]⁺ | [C₃H₅O₂]⁺ |

| 69 | [M - COOH]⁺ | [C₅H₉]⁺ |

| 45 | [COOH]⁺ | [CHO₂]⁺ |

Chromatographic Separation and Detection

Chromatographic methods are essential for separating trans-2-hexenoic acid from reaction mixtures, byproducts, or complex matrices, as well as for determining its purity.

Gas chromatography (GC) is a premier technique for assessing the purity of volatile compounds like trans-2-hexenoic acid. libretexts.org A sample is vaporized and injected onto a chromatographic column, where components are separated based on their boiling points and interactions with the stationary phase. The purity of trans-2-hexenoic acid is commonly reported to be greater than 98.0% as determined by GC analysis. tcichemicals.com

In product analysis, GC can quantify the yield of trans-2-hexenoic acid in a synthesis reaction and identify the presence of starting materials or byproducts. By comparing the retention time of a peak in the sample chromatogram to that of a known trans-2-hexenoic acid standard, the compound can be identified. libretexts.org The area under the peak is proportional to the amount of the compound, allowing for quantitative analysis.

For highly sensitive and specific analysis, especially at trace levels, gas chromatography is coupled with mass spectrometry (GC-MS). units.it This hyphenated technique combines the superior separation power of GC with the definitive identification capabilities of MS. nih.gov As components elute from the GC column, they are directly introduced into the mass spectrometer, which acts as a detector.

GC-MS is invaluable for detecting and quantifying trans-2-hexenoic acid in complex matrices such as environmental samples, food products, or biological fluids. gsconlinepress.commdpi.com The mass spectrometer provides a mass spectrum for each separated peak, which serves as a molecular "fingerprint," allowing for positive identification even when co-eluting compounds are present. nih.gov This makes GC-MS a crucial tool for metabolic studies and for the analysis of trace contaminants. researchgate.netnih.gov

Liquid Chromatography-Mass Spectrometry (LC/MS) for Complex Mixtures

Liquid Chromatography-Mass Spectrometry (LC/MS) is a cornerstone analytical technique for the identification and quantification of trans-2-hexenoic acid within complex biological and chemical matrices. This method is particularly advantageous for analyzing short-chain fatty acids (SCFAs), a class to which trans-2-hexenoic acid belongs, as they are often present at low concentrations and amongst numerous interfering substances.

The inherent challenges of analyzing SCFAs, such as high polarity, low molecular weight, and poor retention on standard reversed-phase chromatography columns, are often overcome through chemical derivatization. mdpi.com A common strategy involves converting the carboxylic acid group of trans-2-hexenoic acid into a derivative that is more amenable to chromatographic separation and mass spectrometric detection. One widely used derivatizing agent is 3-nitrophenylhydrazine (3-NPH), which reacts with the carboxylic acid in the presence of a condensing agent like N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) under mild conditions. shimadzu.comlipidmaps.org This process forms a 3-nitrophenylhydrazone derivative, which enhances the compound's hydrophobicity and allows for better separation and ionization efficiency. shimadzu.comlipidmaps.orgcreative-proteomics.com

LC/MS methods, especially when coupled with tandem mass spectrometry (LC-MS/MS), provide high sensitivity and specificity. lipidmaps.orgnih.gov This is crucial for distinguishing between structural isomers, which can be a challenge in complex samples. shimadzu.com For instance, researchers have developed robust LC-MS/MS methods for quantifying a range of SCFAs in matrices such as human serum, feces, and tissues. mdpi.comlipidmaps.orgcreative-proteomics.comnih.gov While some methods employ direct analysis without derivatization, the use of derivatizing agents like 3-NPH followed by analysis using techniques such as Ultra-High-Pressure LC (UHPLC) can significantly shorten analysis times without compromising resolution. mdpi.comnih.gov

Below is an interactive table summarizing typical parameters used in LC/MS analysis of short-chain fatty acids, including approaches applicable to trans-2-hexenoic acid.

Ion Chromatography (IC) for Specific Derivatives (e.g., 6-amino-trans-2-hexenoic acid)

While LC/MS is a dominant technique, Ion Chromatography (IC) can be a valuable tool for the analysis of specific, charged derivatives of trans-2-hexenoic acid, such as 6-amino-trans-2-hexenoic acid. This derivative is an important intermediate in proposed bio-based pathways for producing adipic acid from lysine (B10760008). nih.govnih.gov

IC separates ions and polar molecules based on their affinity to an ion exchanger. Given that 6-amino-trans-2-hexenoic acid possesses both a carboxylic acid group and an amino group, its net charge is highly dependent on the pH of the solution. This property makes it a suitable candidate for ion-exchange separation. At a pH below its isoelectric point, the molecule will carry a net positive charge and can be separated on a cation-exchange column. Conversely, at a pH above its isoelectric point, it will have a net negative charge, allowing for separation on an anion-exchange column.

Although direct mentions of IC for 6-amino-trans-2-hexenoic acid are scarce in the reviewed literature, the principles of IC are routinely applied to the analysis of amino acids and other charged organic molecules. Research on 6-amino-trans-2-hexenoic acid has noted its instability, as it can undergo intramolecular cyclization to form 2-pyrrolidineacetic acid, a reaction that can be monitored by chromatographic methods. nih.govresearchgate.net The separation and quantification of the parent compound from its cyclic product could potentially be achieved using IC, leveraging the differences in their ionic properties.

Computational and In Silico Approaches

Molecular Docking Studies for Enzyme-Substrate Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is extensively used in trans-2-hexenoic acid research to understand how it and its derivatives interact with the active sites of enzymes. nih.gov Such studies are crucial for identifying potential enzymes for biocatalysis or for designing inhibitors for therapeutic targets like fatty acid synthase (FASN). nih.govnih.gov

One study investigated the potential of enzymes from the Old Yellow Enzyme (OYE) family, specifically N-ethylmaleimide reductase (NemA) from Escherichia coli and Oye1 from Saccharomyces pastorianus, to reduce the carbon-carbon double bond in trans-2-hexenoic acid and 6-amino-trans-2-hexenoic acid. nih.govnih.gov Docking simulations predicted that both substrates could fit within the active sites of these enzymes, forming hydrogen bonds with key catalytic residues. nih.govnih.gov The docking results provided specific measurements, such as the distance between the substrate's β-carbon and the N5 atom of the flavin mononucleotide (FMN) cofactor, which are critical for predicting reactivity. nih.govresearchgate.net Despite the successful docking predictions, no in vitro activity was observed, leading the researchers to hypothesize that other factors, like the electron-withdrawing potential of the carboxylate group, prevented the reaction. nih.govnih.gov

The table below presents data from the molecular docking of trans-2-hexenoic acid and related compounds into the active sites of Oye1 and NemA enzymes.

Homology Modeling in Enzyme Characterization

When the experimental three-dimensional structure of a target enzyme is unavailable, homology modeling can be employed to generate a reliable model. nih.gov This in silico approach constructs an atomic-resolution model of the "target" protein from its amino acid sequence and an experimentally determined structure of a related homologous protein (the "template"). nih.gov

This technique is particularly relevant in studies involving enzymes that interact with trans-2-hexenoic acid or its analogs, where no crystal structure exists. For example, in studies of fatty acid synthase (FASN) inhibitors, the crystal structures for some domains are available, but for others, like the enoyl reductase domain, homology models must be built to perform docking simulations. nih.govnih.gov Researchers have successfully used homology modeling to create a model of the human FASN enoyl reductase domain to study its interaction with the inhibitor triclosan. nih.govnih.gov The quality and reliability of the generated model are assessed using various validation tools, ensuring that it accurately represents the true protein structure before being used for further analyses like molecular docking. sld.cu The combination of homology modeling and molecular docking provides a powerful two-step computational approach to investigate enzyme-substrate interactions in the absence of experimental structural data. nih.gov

Vii. Environmental and Atmospheric Research on Trans 2 Hexenoic Acid

Atmospheric Degradation and Reactions

The degradation of related volatile organic compounds is a key factor in the atmospheric lifecycle of trans-2-hexenoic acid. Reactions involving chlorine atoms, especially in coastal environments, are significant.

The gas-phase reaction between trans-2-hexenal (B146799) (T2H) and chlorine atoms (Cl) has been investigated at room temperature and atmospheric pressure. acs.orgacs.orgresearchgate.net This reaction is a notable atmospheric formation route for trans-2-hexenoic acid. acs.orgacs.orgresearchgate.net

The average reaction rate constant for the reaction of trans-2-hexenal with Cl has been determined to be (3.17 ± 0.72) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹. acs.orgresearchgate.net The degradation process yields several products, which have been identified using techniques such as Fourier transform infrared spectroscopy (FTIR) and gas chromatography coupled to mass spectrometry. acs.orgacs.orgresearchgate.net Among the identified products are butanal, 2-chlorohexenal, and trans-2-hexenoic acid. acs.orgacs.org While butanal was quantified with a molar yield of (6.4 ± 0.3)%, trans-2-hexenoic acid was identified but not quantified in these studies. acs.orgresearchgate.net

Table 1: Reaction Rate and Products from the Gas-Phase Reaction of trans-2-Hexenal with Chlorine Atoms

| Parameter | Value |

|---|---|

| Reactant | trans-2-Hexenal (T2H) |

| Rate Constant (k) | (3.17 ± 0.72) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ |

| Identified Products | HCl, CO, Butanal, Formic Acid, 2-chlorohexenal, trans-2-Hexenoic acid |

| Molar Yield of Butanal | (6.4 ± 0.3)% |

This table summarizes the kinetic data and identified products from the reaction of trans-2-hexenal with chlorine atoms, which leads to the formation of trans-2-hexenoic acid. acs.orgresearchgate.net

The atmospheric degradation of trans-2-hexenal by chlorine atoms has been identified as a source of secondary organic aerosols (SOAs). acs.orgacs.orgresearchgate.net This is significant as trans-2-hexenoic acid is formed during this same process. acs.org The formation of SOAs was observed using a fast mobility particle sizer spectrometer. acs.orgresearchgate.net

Research has shown that the reaction can produce substantial amounts of aerosol, with measured SOA yields reaching maximum values of approximately 38% at high particle mass concentrations. acs.orgresearchgate.net This finding was the first to demonstrate that the chlorine-initiated oxidation of trans-2-hexenal can be a source of SOA in the atmosphere. acs.orgresearchgate.net

The atmospheric lifetime of a compound is a critical factor in determining its environmental impact. Based on the reaction rate constant with chlorine atoms, the atmospheric lifetime of trans-2-hexenal has been estimated. acs.orgresearchgate.net In coastal regions, where concentrations of chlorine atoms can be elevated, the lifetime of trans-2-hexenal due to this reaction is calculated to be approximately 9 hours. acs.orgresearchgate.net

This relatively short lifetime indicates a rapid transformation of trans-2-hexenal in these environments, leading to the formation of products including trans-2-hexenoic acid and contributing to the SOA burden. acs.orgresearchgate.net This process is particularly relevant for coastal or industrial areas where chlorine precursors may be present. acs.orgresearchgate.net

Photolysis and Ozonolysis Studies (related trans-2-hexenal)

While direct photolysis and ozonolysis data for trans-2-hexenoic acid are limited, extensive research has been conducted on the related compound, trans-2-hexenal. These studies provide insight into the potential atmospheric behavior of unsaturated C6 compounds.

The ozonolysis of trans-2-hexenal has been studied, yielding an average reaction rate constant of (1.52 ± 0.19) × 10⁻¹⁸ cm³ molecule⁻¹ s⁻¹. researchgate.net The reaction results in the formation of several carbonyl products. In the presence of a hydroxyl (OH) radical scavenger, the main products identified were glyoxal (B1671930) and butanal, with molar yields of 59±15% and 36±9%, respectively. researchgate.net Other minor products included acetaldehyde (B116499), propanal, and 2-hydroxybutanal. researchgate.net This ozonolysis reaction has been shown to be a source of secondary organic aerosols, with observed aerosol mass yields greater than 13%. researchgate.net

The atmospheric loss of trans-2-hexenal also occurs via photolysis in the ultraviolet spectrum (λ=250–370 nm) and through reactions with OH radicals. copernicus.orgcopernicus.org Studies indicate that the reaction with OH radicals is the primary removal process for trans-2-hexenal in the troposphere, although photolysis is also a contributing factor. copernicus.orgresearchgate.net

Table 2: Summary of Ozonolysis and Photolysis Data for trans-2-Hexenal

| Process | Parameter | Finding |

|---|---|---|

| Ozonolysis | Rate Constant (kO3) | (1.52 ± 0.19) × 10⁻¹⁸ cm³ molecule⁻¹ s⁻¹ researchgate.net |

| Main Products | Glyoxal (59±15%), Butanal (36±9%) (with OH scavenger) researchgate.net | |

| SOA Yield | > 13% researchgate.net | |

| Photolysis | Wavelength Range | 250–370 nm copernicus.orgcopernicus.org |

This table presents key findings from studies on the atmospheric ozonolysis and photolysis of trans-2-hexenal.

Viii. Future Research Directions and Emerging Applications

Protein Engineering for Enhanced Enzymatic Reactions

Scientists have investigated enzymes like N-ethylmaleimide reductase from Escherichia coli and Old Yellow Enzyme 1 from Saccharomyces pastorianus for their potential to reduce the double bond in 6-amino-trans-2-hexenoic acid, a structurally similar compound to trans-2-Hexenoic acid. While these enzymes show promise, their native activity and specificity are often suboptimal for industrial-scale production. This has highlighted the necessity for protein engineering to enhance their catalytic efficiency.

Future research in this area will likely focus on:

Directed Evolution: Employing techniques like error-prone PCR and DNA shuffling to create libraries of enzyme variants with improved activity, stability, and substrate specificity for trans-2-Hexenoic acid and related molecules.

Rational Design: Using computational modeling and site-directed mutagenesis to make precise changes to the enzyme's active site, thereby improving its interaction with the substrate and enhancing its catalytic power.

Coenzyme Engineering: Modifying oxidoreductases to alter their coenzyme preference, for example, from the more expensive NADPH to the more cost-effective NADH, which is a crucial consideration for the economic viability of bio-based production processes.

These protein engineering strategies are essential for overcoming the limitations of naturally occurring enzymes and developing robust biocatalysts for the efficient synthesis of trans-2-Hexenoic acid and its downstream products.

Development of Novel Bio-based Production Systems

The shift towards a sustainable bio-economy has spurred the development of microbial cell factories for the production of platform chemicals from renewable feedstocks. Trans-2-Hexenoic acid is an important intermediate in several of these emerging bio-based production systems, most notably in the synthesis of adipic acid. Adipic acid is a key precursor for the production of nylon, and its bio-based production is a significant goal for reducing reliance on petrochemicals.

One of the most studied pathways involves the conversion of lysine (B10760008), which can be produced fermentatively from glucose, to adipic acid. In this pathway, 6-amino-trans-2-hexenoic acid is a key intermediate that requires enzymatic reduction. Metabolic engineering efforts are focused on optimizing the microbial hosts, such as Escherichia coli and Corynebacterium glutamicum, to improve the flux through these pathways and increase the final product yield.

Emerging research in this field is directed towards:

Pathway Optimization: Identifying and overcoming metabolic bottlenecks, balancing the expression of pathway enzymes, and redirecting carbon flux towards the desired product.

Host Strain Engineering: Developing robust microbial strains that can tolerate high concentrations of intermediates and final products and can efficiently utilize various renewable feedstocks.

Exploring Alternative Pathways: Investigating and constructing novel synthetic pathways to trans-2-Hexenoic acid and its derivatives from different bio-based starting materials.

The development of these novel bio-based production systems holds the promise of creating more sustainable and environmentally friendly methods for manufacturing a wide range of chemicals and materials.

Expansion of Antiviral and Antimicrobial Research

Recent studies have highlighted the significant antiviral potential of trans-2-Hexenoic acid, particularly against enteroviruses. Enterovirus infections can cause a range of serious illnesses, especially in children, and there is a pressing need for effective antiviral therapies.

Research has demonstrated that trans-2-Hexenoic acid exhibits potent antiviral activity against Coxsackievirus B3 (CVB3) and Enterovirus A71 (EV-A71). scbt.comnih.gov The compound has been shown to inhibit viral replication at the entry stage of the infection, effectively blocking the virus from entering host cells. scbt.comnih.gov The effective concentrations (EC50) for this antiviral activity have been determined to be in the low micromolar range, indicating a high level of potency. scbt.comnih.gov

| Virus | EC50 (μM) | CC50 (μM) | Selectivity Index (SI) |

| Coxsackievirus B3 (CVB3) | 2.9 | 33.62 | 11.59 |

| Enterovirus A71 (EV-A71) | 3.21 | >33.62 | >10.47 |

Beyond its antiviral properties, there is a growing interest in the broader antimicrobial and antifungal activities of trans-2-Hexenoic acid and other short- and medium-chain fatty acids. These compounds are known to possess antimicrobial properties, and future research will likely focus on:

Broadening the Antiviral Spectrum: Investigating the efficacy of trans-2-Hexenoic acid against a wider range of viruses, including other clinically relevant enteroviruses and enveloped viruses.

Elucidating the Mechanism of Action: Conducting detailed mechanistic studies to fully understand how trans-2-Hexenoic acid inhibits viral entry and to identify its specific molecular targets.

Investigating Antibacterial and Antifungal Properties: Systematically evaluating the activity of trans-2-Hexenoic acid against a panel of pathogenic bacteria and fungi to determine its potential as a broad-spectrum antimicrobial agent. This includes exploring its effectiveness against foodborne pathogens and spoilage organisms. nih.govnih.govmedchemexpress.com

The fact that trans-2-Hexenoic acid is a naturally occurring compound and is approved as a food additive suggests a favorable safety profile, which could expedite its development as a therapeutic agent. scbt.comnih.gov

Exploration of Additional Physiological Roles and Therapeutic Potentials

As a naturally occurring short-chain fatty acid, trans-2-Hexenoic acid may play various physiological roles in biological systems. Short-chain fatty acids, in general, are known to be important signaling molecules and have been implicated in the modulation of the immune system and the maintenance of gut homeostasis.

Future research is expected to delve deeper into the specific physiological functions of trans-2-Hexenoic acid, including:

Immunomodulatory Effects: Investigating its potential to influence inflammatory pathways and immune cell function, which could have implications for the treatment of inflammatory and autoimmune diseases.

Signaling Pathways: Identifying the cellular receptors and signaling cascades that are activated by trans-2-Hexenoic acid to better understand its biological effects.

Therapeutic Derivatives: Exploring the synthesis of novel derivatives of trans-2-Hexenoic acid with enhanced therapeutic properties. For instance, it is already used in the synthesis of antitumor dehydroepiandrosterone (B1670201) derivatives, suggesting its potential as a scaffold for the development of new anticancer agents. scbt.com

The exploration of these additional physiological roles and therapeutic potentials could uncover new applications for trans-2-Hexenoic acid in medicine and human health, expanding its utility beyond its current applications in the flavor and fragrance industry and as a platform chemical.

Q & A

Q. How can the pKa value of trans-2-hexenoic acid be experimentally determined, and why do discrepancies exist between reported values?

The pKa of trans-2-hexenoic acid is typically measured via potentiometric titration or spectroscopic methods. Reported values vary slightly: 4.80 (in silico study) and 4.74 (handbook data) . Discrepancies may arise from differences in solvent systems, temperature, or ionic strength during measurement. For precise determination, standardized conditions (e.g., 25°C in aqueous solution) and calibration against reference acids (e.g., acetic acid) are critical.

Q. What key NMR parameters are essential for structural elucidation of trans-2-hexenoic acid?

The 1D H NMR spectrum of trans-2-hexenoic acid exhibits six distinct resonances corresponding to its α,β-unsaturated carboxylic acid structure. Key features include:

- A downfield doublet for the vinylic proton (position B) at δ ~6.9 ppm () due to conjugation with the carboxylic group.

- A multiplet for the allylic protons (position C) at δ ~2.1 ppm.

- A broad singlet for the carboxylic proton (position A) at δ ~12 ppm (exchangeable in DO) .

TOCSY or COSY experiments can resolve spin-spin coupling networks for full assignment.

Q. What synthetic routes are available for trans-2-hexenoic acid, and how do their efficiencies compare?

Two primary methods are:

- Isomerization of cis-3-hexenoic acid : Using lithium diisopropylamide (LDA) as a base, achieving >99% purity via controlled rearrangement .